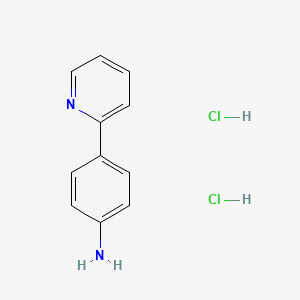

4-(2-pyridinyl)Benzenamine Dihydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H12Cl2N2 |

|---|---|

Molecular Weight |

243.13 g/mol |

IUPAC Name |

4-pyridin-2-ylaniline;dihydrochloride |

InChI |

InChI=1S/C11H10N2.2ClH/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;;/h1-8H,12H2;2*1H |

InChI Key |

HKVGTYKEOTUJEP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(C=C2)N.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Chemical properties of 4-(2-pyridinyl)Benzenamine Dihydrochloride

Executive Summary

4-(2-pyridinyl)Benzenamine Dihydrochloride (also known as 4-(2-Pyridyl)aniline dihydrochloride) is a bifunctional heteroaromatic building block characterized by a pyridine ring coupled to an aniline moiety.[1][2] This compound serves as a critical intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors targeting pathways like Syk (Spleen Tyrosine Kinase), and in materials science for the development of coordination complexes and organic light-emitting diodes (OLEDs).

This guide provides a comprehensive technical analysis of its chemical properties, validated synthesis protocols, and reactivity profiles, designed for researchers in medicinal chemistry and materials science.

Chemical Identity & Structural Analysis[3]

The compound exists primarily in two forms: the free base (often used in coupling reactions) and the dihydrochloride salt (preferred for storage and stability).

| Property | Specification |

| IUPAC Name | 4-(pyridin-2-yl)aniline dihydrochloride |

| Common Synonyms | 4-(2-Pyridyl)aniline 2HCl; 2-(4-Aminophenyl)pyridine dihydrochloride |

| CAS Number (Free Base) | 18471-73-3 |

| CAS Number (Salt) | Not individually indexed; refer to base CAS 18471-73-3 (2HCl) |

| Molecular Formula | C₁₁H₁₀N₂[3] · 2HCl |

| Molecular Weight | 243.13 g/mol (Salt); 170.21 g/mol (Free Base) |

| Appearance | Off-white to pale yellow crystalline solid (Salt); Brown solid (Free Base) |

| Solubility | Salt: Soluble in water, MeOH, DMSO. Base: Soluble in DCM, EtOAc, CHCl₃. |

Structural Commentary

The molecule consists of a benzene ring substituted at the para position with a primary amine group and at the ipso position with a pyridine ring (attached at C2).

-

Electronic Effects: The pyridine ring acts as an electron-withdrawing group (EWG) via induction, slightly decreasing the basicity of the aniline nitrogen compared to unsubstituted aniline.

-

Coordination Geometry: The proximity of the pyridine nitrogen and the aniline unit allows for potential bidentate ligation, although steric rotation between the rings is possible.

Physicochemical Properties[5][6][7][8]

Melting Point & Thermal Stability[9]

-

Free Base: 94–95 °C (Lit. value). Experimental range often observed: 89–92 °C.

-

Dihydrochloride Salt: >200 °C (Decomposition).

-

Note: The salt form significantly elevates the melting point due to ionic lattice energy, enhancing shelf-life stability.

-

Acid-Base Profile (pKa)

The molecule possesses two protonation sites:

-

Pyridine Nitrogen: pKa ~5.2 (conjugate acid).

-

Aniline Nitrogen: pKa ~4.6 (conjugate acid).

-

Implication: In the dihydrochloride form, both nitrogens are protonated. In physiological pH (7.4), the molecule exists largely as the free base or mono-cation, affecting membrane permeability in drug discovery contexts.

Synthesis & Preparation Protocol

The synthesis follows a modular approach: Suzuki-Miyaura Coupling to form the carbon skeleton, followed by Nitro Reduction and Salt Formation .

Experimental Workflow Diagram

Figure 1: Step-wise synthesis pathway from commercially available precursors to the dihydrochloride salt.

Detailed Protocol

Step 1: Suzuki Coupling (Precursor Synthesis)

-

Reagents: 2-Bromopyridine (1.0 eq), 4-Nitrophenylboronic acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 eq).

-

Solvent: 1,4-Dioxane/Water (4:1 v/v).

-

Procedure: Degas solvents with Argon. Combine reagents and reflux at 100°C for 12–16 hours.

-

Workup: Cool to RT, extract with EtOAc, wash with brine. Purify via column chromatography (Hexane/EtOAc).

-

Yield: Typically 80–90% of 2-(4-nitrophenyl)pyridine.

Step 2: Hydrogenation (Reduction)[3]

-

Reagents: 2-(4-nitrophenyl)pyridine, 10% Pd/C (10 wt% loading).

-

Solvent: Methanol (MeOH) or Ethanol (EtOH).

-

Procedure: Stir under H₂ atmosphere (balloon pressure) at Room Temperature (RT) for 18 hours.

-

Workup: Filter through a Celite pad to remove catalyst. Evaporate solvent to yield 4-(2-pyridyl)aniline (Free Base).

Step 3: Salt Formation

-

Dissolution: Dissolve the free base in a minimal amount of anhydrous Ethanol or Diethyl Ether.

-

Acidification: Dropwise add 4M HCl in Dioxane or bubble HCl gas through the solution at 0°C.

-

Isolation: A white/off-white precipitate forms immediately. Filter, wash with cold ether, and dry under vacuum.

Reactivity & Synthetic Utility[6][10]

The chemical versatility of 4-(2-pyridinyl)Benzenamine stems from its dual functionality: the nucleophilic aniline amine and the coordinating pyridine nitrogen.

Reactivity Pathways Diagram

Figure 2: Primary reactivity modes utilized in drug discovery and materials science.

Key Applications

-

Medicinal Chemistry (Kinase Inhibition):

-

The aniline amine is frequently acylated to form amide linkers in Syk (Spleen Tyrosine Kinase) inhibitors. The pyridine ring provides a hydrogen bond acceptor site crucial for interacting with the kinase hinge region (Glu/Met residues).

-

-

Coordination Chemistry:

-

Acts as a ligand for Ruthenium (Ru) and Iridium (Ir) complexes. The N-N' distance allows for chelation, useful in catalysis and photophysical studies.

-

-

Diazotization:

-

Treatment with NaNO₂/HCl generates the diazonium salt, which can be coupled with phenols to create azo dyes or hydrolyzed to form phenols.

-

Handling, Safety & Storage

-

Hazard Classification:

-

Storage Protocol:

-

Hygroscopic: The dihydrochloride salt is hygroscopic. Store in a tightly sealed container under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Light Sensitivity: Protect from light to prevent slow oxidative degradation.

-

-

Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber (contains Nitrogen).

References

-

Synthesis & Properties: ChemicalBook. "4-(2-PYRIDYL)ANILINE Properties and Synthesis."

-

Kinase Inhibitor Application: Google Patents. "Heterocyclic compounds as kinase inhibitors (Syk)." EP2699572A1.

-

Reduction Protocol: CymitQuimica. "4-(2-PYRIDYL)ANILINE General Information."

-

Safety Data: Fisher Scientific. "Safety Data Sheet for Pyridine Derivatives."

Sources

- 1. Benzenamine, 4-(2-phenyldiazenyl)-, hydrochloride (1:1) | C12H12ClN3 | CID 12203296 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(2-PYRIDYL)ANILINE CAS#: 18471-73-3 [m.chemicalbook.com]

- 4. carlroth.com [carlroth.com]

- 5. uprm.edu [uprm.edu]

- 6. cdhfinechemical.com [cdhfinechemical.com]

Technical Guide: Physicochemical Profiling of 4-(2-pyridinyl)Benzenamine Dihydrochloride

This technical guide provides an in-depth physicochemical profile of 4-(2-pyridinyl)Benzenamine Dihydrochloride , focusing on its acid dissociation constants (pKa), ionization behavior, and experimental determination protocols.

Executive Summary & Chemical Identity

4-(2-pyridinyl)Benzenamine Dihydrochloride (CAS: 18471-73-3 for free base; salt forms vary) is a heteroaromatic diamine frequently utilized as a pharmacophore in kinase inhibitors (e.g., Imatinib intermediates) and as a ligand in coordination chemistry.

The molecule is a diprotic acid in its dihydrochloride salt form (

| Parameter | Details |

| IUPAC Name | 4-(pyridin-2-yl)aniline dihydrochloride |

| Synonyms | 2-(4-Aminophenyl)pyridine; 4-(2-Pyridyl)aniline |

| Formula | |

| MW | 243.13 g/mol (Dihydrochloride); 170.21 g/mol (Base) |

| Solubility | Highly soluble in water (salt form); Free base soluble in DMSO, MeOH.[2][3][4] |

Dissociation Constants (pKa) Analysis

The dissociation profile of 4-(2-pyridinyl)Benzenamine is characterized by two ionization events. The conjugation between the electron-rich aniline ring and the electron-deficient pyridine ring creates a "push-pull" electronic system that shifts the pKa values away from the standard values of the parent heterocycles (Pyridine pKa

Quantitative Data Profile

| Ionization Center | Species Equilibrium | pKa Value (Approx) | Electronic Effect |

| 5.72 ± 0.25 | Increased Basicity: The para-amino group donates electron density (resonance) to the pyridine ring, stabilizing the protonated form. | ||

| ~2.0 - 2.5 | Decreased Basicity: The pyridine ring exerts a strong electron-withdrawing effect, destabilizing the anilinium ion and increasing acidity. |

Mechanistic Explanation

-

The Dihydrochloride State (

): Both nitrogen atoms are protonated.[1] The molecule exists as a dication ( -

First Dissociation (

): The anilinium proton is lost first.[1] The aniline nitrogen is the weaker base because its lone pair is delocalized into the phenyl ring and further pulled toward the electron-poor pyridine ring. -

Second Dissociation (

): The pyridinium proton is lost.[1] The pyridine nitrogen is the stronger base.[1] Its basicity is enhanced relative to unsubstituted pyridine (pKa 5.[1]23) because the neutral aniline group at the para-position pushes electron density into the pyridine ring, making the nitrogen lone pair more available.[1]

Ionization Pathway Diagram

The following diagram illustrates the stepwise deprotonation from the dihydrochloride salt to the free base.[1]

Caption: Stepwise deprotonation pathway of 4-(2-pyridinyl)Benzenamine Dihydrochloride.

Experimental Determination Protocols

To rigorously determine these values in a laboratory setting, two complementary methods are recommended. Potentiometric titration is suitable for the pyridine pKa, while UV-Vis spectrophotometry is required for the lower aniline pKa due to solubility issues and low pH sensitivity.[1]

Protocol A: Potentiometric Titration (For pKa ~ 5.7)

This method is the "Gold Standard" for ionization constants between pH 2 and 12.[1]

Reagents:

-

Analyte: 4-(2-pyridinyl)Benzenamine Dihydrochloride (

M). -

Titrant: Carbonate-free NaOH (0.1 M).[1]

-

Solvent: Water (degassed) or 0.15 M KCl (to maintain ionic strength).[1]

Workflow:

-

Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01).

-

Dissolution: Dissolve 24.3 mg of the dihydrochloride salt in 50 mL of 0.15 M KCl.

-

Titration: Titrate with 0.1 M NaOH in small increments (e.g., 50

L). -

Data Acquisition: Record equilibrium pH after each addition.

-

Analysis: Plot pH vs. Volume of NaOH. The second inflection point corresponds to the neutralization of the pyridinium proton.[1] Use the Bjerrum method or Gran plot to calculate the exact pKa.[1]

Protocol B: UV-Vis Spectrophotometry (For pKa ~ 2.2)

Since the aniline pKa is low, potentiometry may lack precision.[1] Spectrophotometry exploits the shift in

Reagents:

-

Buffer Series: Citrate-Phosphate or HCl/KCl buffers ranging from pH 1.0 to 4.0.[1]

-

Stock Solution: Analyte in Methanol (

M).

Workflow:

-

Preparation: Prepare 10 cuvettes, each containing 2.5 mL of a specific pH buffer.

-

Spiking: Add 25

L of stock solution to each cuvette (Final conc -

Scanning: Scan absorbance from 200 nm to 400 nm.

-

Observation: Identify the Isosbestic Point and the shift in

. The neutral aniline typically absorbs at a longer wavelength (red-shifted) compared to the protonated anilinium due to restored conjugation with the pyridine. -

Calculation: Use the Henderson-Hasselbalch equation linearized for absorbance:

Where

Experimental Workflow Diagram

Caption: Dual-track experimental workflow for precise determination of both pKa values.

Implications for Drug Development[5][6]

-

Solubility & Formulation: The dihydrochloride salt is chosen to ensure solubility.[1] However, in physiological media (pH 7.4), the molecule will exist primarily in its neutral form (since 7.4 > 5.72).[1] This implies that while the salt dissolves in the formulation, it may precipitate or partition into lipid membranes upon entering the bloodstream.[1]

-

Membrane Permeability: The neutral species (dominant at pH 7.[1]4) is highly lipophilic (

), facilitating passive transport across cell membranes.[1] -

Synthesis: When using this molecule as an intermediate (e.g., coupling the aniline amine to an acyl chloride), the reaction pH must be carefully controlled.[1] The aniline nitrogen is non-nucleophilic if protonated.[1] To react, the pH must be > 2.5, but ideally > 6.0 to ensure the aniline is fully deprotonated and nucleophilic.[1]

References

-

National Institutes of Health (NIH) - PubChem. (2024).[1] 4-(Pyridin-2-yl)aniline Compound Summary. Retrieved from [Link][1]

-

Kütt, A., et al. (2018).[1][5] "pKa values in organic chemistry – making maximum use of the available data." Tetrahedron Letters, 59(5), 373-484.[1] (Referenced for comparative heterocyclic basicity).[1][5]

-

Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London.[1][6] (Standard reference for pyridine/aniline dissociation mechanics).

-

Albert, A., & Serjeant, E. P. (1984).[1][6] The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall.[1][6] (Source for Potentiometric/Spectrophotometric protocols).

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. 4-(Pyridin-2-yl)aniline | C11H10N2 | CID 459518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(2-PYRIDYL)ANILINE CAS#: 18471-73-3 [m.chemicalbook.com]

- 4. 4-(2-Pyridinylazo)benzenamine | C11H10N4 | CID 135748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 6. stolaf.edu [stolaf.edu]

An In-Depth Technical Guide to the Electronic Properties of 4-(2-Pyridinyl)benzenamine Ligands

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the electronic properties of 4-(2-pyridinyl)benzenamine, a versatile bidentate ligand. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to offer a field-proven perspective on the synthesis, characterization, and theoretical underpinnings that govern the utility of this molecule. We will delve into the causality behind experimental choices and provide self-validating protocols for its analysis. This guide is designed to empower researchers to not only understand but also effectively manipulate and apply the unique electronic characteristics of 4-(2-pyridinyl)benzenamine in diverse fields such as materials science and catalysis.

Introduction: The Strategic Importance of the Pyridinyl-Aniline Scaffold

The 4-(2-pyridinyl)benzenamine scaffold represents a strategic fusion of two fundamental aromatic systems: an electron-deficient pyridine ring and an electron-rich aniline moiety. This inherent electronic asymmetry gives rise to a fascinating array of photophysical and electrochemical properties. The lone pair on the aniline nitrogen can engage in resonance with the phenyl ring, creating a donor-acceptor (D-A) system that is highly sensitive to its environment. The pyridine nitrogen, with its sp² hybridized lone pair, provides a well-defined coordination site for metal ions, making this ligand a valuable building block in coordination chemistry and catalysis.[1] Understanding and controlling the electronic landscape of this molecule is paramount to harnessing its full potential in applications ranging from organic light-emitting diodes (OLEDs) to transition metal catalysis.[2][3]

Synthesis and Characterization

A reliable and reproducible synthesis is the bedrock of any investigation into a molecule's properties. For 4-(2-pyridinyl)benzenamine, several synthetic routes are viable, with palladium-catalyzed cross-coupling reactions offering high efficiency and functional group tolerance.[4] A common and effective approach involves the reduction of a nitro precursor, which is often synthesized via a Suzuki coupling reaction.

Recommended Synthesis Protocol: Two-Step Approach

This protocol first synthesizes the nitro-intermediate, 2-(4-nitrophenyl)pyridine, via a Suzuki coupling, followed by a catalytic hydrogenation to yield the final product.

Step 1: Synthesis of 2-(4-Nitrophenyl)pyridine

-

Rationale: The Suzuki-Miyaura coupling is a robust and versatile method for forming C-C bonds between aryl halides and boronic acids.[5][6] It is chosen here for its high yields and tolerance of the nitro group.

Caption: Suzuki coupling for 2-(4-nitrophenyl)pyridine synthesis.

Step-by-Step Methodology:

-

To a flame-dried Schlenk flask, add 2-bromopyridine (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

-

Add a palladium catalyst such as palladium(II) acetate (0.02 eq) and a ligand like triphenylphosphine (0.04 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add degassed solvents, typically a mixture of toluene and water.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 12-18 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(4-nitrophenyl)pyridine.

Step 2: Reduction to 4-(2-Pyridinyl)benzenamine

-

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups to amines.[7] Palladium on carbon is a widely used and effective catalyst for this transformation.

Caption: Catalytic hydrogenation to form 4-(2-pyridinyl)benzenamine.

Step-by-Step Methodology:

-

Dissolve 2-(4-nitrophenyl)pyridine (1.0 eq) in methanol.[7]

-

Carefully add 10% palladium on carbon (typically 10% by weight of the starting material) to the solution.[7]

-

Fit the reaction vessel with a hydrogen balloon or connect it to a hydrogenator.

-

Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 18 hours.[7]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.[7]

-

Combine the filtrates and remove the solvent under reduced pressure.[7]

-

Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol/ammonia, 95:4.5:0.5, v/v/v) to afford 4-(2-pyridinyl)benzenamine as a brown solid.[7]

Characterization Data

The identity and purity of the synthesized 4-(2-pyridinyl)benzenamine should be confirmed by standard analytical techniques.

| Property | Experimental Value | Reference |

| Melting Point | 89-92 °C | [7] |

| ¹H NMR (500 MHz, CDCl₃) | δ 8.62 (1H, dt), 7.83 (2H, d), 7.68-7.61 (2H, m), 7.11 (1H, m), 6.75 (2H, d), 3.83 (2H, br s) | [7] |

| ¹³C NMR (125 MHz, CDCl₃) | δ 157.6, 149.5, 147.5, 136.6, 129.8, 128.1, 121.0, 119.4, 115.2 | [7] |

| Mass Spec. (ESI) | m/z 171 ([M+H]⁺) | [7] |

| IR (ν_max/cm⁻¹) | 3333, 3210, 1606, 1586, 1519, 1294, 1181 | [7] |

Spectroscopic Properties: A Window into Electronic Structure

UV-Visible absorption and fluorescence spectroscopy are powerful tools for probing the electronic transitions within 4-(2-pyridinyl)benzenamine. The spectra are highly sensitive to the molecular environment, providing insights into solute-solvent interactions and the effects of protonation.

UV-Visible Absorption Spectroscopy

The UV-Vis spectrum of 4-(2-pyridinyl)benzenamine is expected to show strong absorptions corresponding to π-π* transitions within the aromatic system. The intramolecular charge transfer (ICT) character of the molecule, from the electron-donating aniline to the electron-accepting pyridine, will influence the position and intensity of these bands.

Solvatochromism:

A key feature of D-A systems is solvatochromism, the change in absorption or emission spectra with solvent polarity.[8] For 4-(2-pyridinyl)benzenamine, an increase in solvent polarity is expected to stabilize the more polar excited state to a greater extent than the ground state, leading to a bathochromic (red) shift in the absorption maximum.

Protocol for a Solvatochromism Study:

-

Sample Preparation: Prepare a stock solution of 4-(2-pyridinyl)benzenamine in a volatile, non-polar solvent (e.g., dichloromethane). Prepare a series of dilute solutions (with absorbance < 0.1 AU to avoid inner filter effects) in a range of solvents with varying polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, water).

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution using a dual-beam spectrophotometer, using the respective pure solvent as a blank.

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each solvent. Plot λ_max (or wavenumber, ν_max) against a solvent polarity scale (e.g., the Reichardt E_T(30) scale) to visualize the solvatochromic trend.

Fluorescence Spectroscopy

The fluorescence of aniline derivatives is often sensitive to the environment, including solvent polarity and pH.[7] The ICT character of 4-(2-pyridinyl)benzenamine suggests that it may exhibit interesting emissive properties.

Protocol for Fluorescence Quantum Yield Determination (Relative Method):

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. The relative method compares the fluorescence of the sample to a well-characterized standard.[9]

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs at the same wavelength as your sample (e.g., quinine sulfate in 0.5 M H₂SO₄, Φ_F = 0.546).

-

Absorbance Measurements: Prepare a series of five to six dilute solutions of both the standard and the sample in the same solvent. The absorbance at the excitation wavelength should be kept below 0.1 AU to minimize inner filter effects.[9]

-

Fluorescence Measurements: Record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument parameters are identical for both the sample and the standard.

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Calculate the quantum yield using the following equation:

Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

where Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.[9]

-

Electrochemical Properties: Probing Redox Behavior

Cyclic voltammetry (CV) is an essential technique for investigating the redox properties of 4-(2-pyridinyl)benzenamine. It provides information on oxidation and reduction potentials, which are related to the HOMO and LUMO energy levels, respectively.

Caption: A typical three-electrode setup for cyclic voltammetry.

Protocol for Cyclic Voltammetry:

-

Solution Preparation: Prepare a solution of 4-(2-pyridinyl)benzenamine (typically 1-5 mM) in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen.

-

Electrochemical Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Data Acquisition: Scan the potential to positive values to observe the oxidation of the aniline moiety and to negative potentials to observe the reduction of the pyridine ring. Record the voltammogram at various scan rates (e.g., 25, 50, 100, 200 mV/s) to assess the reversibility of the redox processes.

-

Data Analysis: Determine the peak potentials for the oxidation and reduction events. The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction potentials, respectively.

The Influence of Protonation: A pH-Gated Electronic Switch

The presence of two basic nitrogen atoms (aniline and pyridine) makes the electronic properties of 4-(2-pyridinyl)benzenamine highly sensitive to pH. Protonation can significantly alter the absorption and emission spectra.

-

Pyridine Protonation: At moderately acidic pH, the more basic pyridine nitrogen will be protonated. This increases the electron-withdrawing nature of the pyridine ring, which can lead to a red shift in the absorption spectrum due to a more pronounced ICT character.

-

Aniline Protonation: At lower pH, the aniline nitrogen will also be protonated. This disrupts the donor-acceptor system, as the lone pair on the aniline nitrogen is no longer available for resonance. This typically results in a significant blue shift in the absorption spectrum, which will resemble that of the constituent aromatic rings.

Caption: Protonation equilibria of 4-(2-pyridinyl)benzenamine.

Protocol for Investigating pH Effects:

-

Buffer Preparation: Prepare a series of buffer solutions spanning a wide pH range.

-

Sample Preparation: Prepare solutions of 4-(2-pyridinyl)benzenamine with a constant concentration in each buffer solution.

-

Spectroscopic Analysis: Record the UV-Vis absorption and fluorescence emission spectra for each solution.

-

Data Analysis: Plot the absorbance at a specific wavelength or the fluorescence intensity against pH to determine the pKa values associated with the protonation events.

Theoretical Insights from DFT Calculations

Density Functional Theory (DFT) calculations provide a powerful theoretical framework for understanding the electronic structure of 4-(2-pyridinyl)benzenamine.[7] These calculations can predict:

-

Optimized Molecular Geometry: The ground-state geometry and planarity of the molecule.

-

Frontier Molecular Orbitals (HOMO and LUMO): The spatial distribution and energies of the highest occupied and lowest unoccupied molecular orbitals. The HOMO is typically localized on the electron-rich aniline moiety, while the LUMO is centered on the electron-deficient pyridine ring.

-

HOMO-LUMO Energy Gap: This is related to the electronic transition energy and provides an estimate of the molecule's reactivity and spectroscopic properties.[7]

-

Simulated Spectra: Time-dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption spectra, aiding in the assignment of electronic transitions.

Caption: A typical workflow for DFT calculations on 4-(2-pyridinyl)benzenamine.

Conclusion and Future Outlook

4-(2-pyridinyl)benzenamine is a ligand with a rich and tunable electronic landscape. The interplay between its electron-donating and electron-accepting moieties, coupled with its sensitivity to the surrounding environment, makes it a compelling target for further research. The protocols and insights provided in this guide offer a robust framework for investigating and exploiting its properties. Future work will likely focus on incorporating this ligand into advanced materials for optoelectronics, developing novel metal complexes for efficient catalysis, and exploring its potential in chemosensing applications. A thorough understanding of its fundamental electronic properties, as outlined here, is the critical first step in these exciting endeavors.

References

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

-

AIR Unimi. (n.d.). MICROREVIEW Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. Retrieved from [Link]

-

Kissinger, P. T., & Heineman, W. R. (n.d.). Cyclic Voltammetry. University of Washington. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Pyridin-2-yl)aniline. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Pyrimidin-2-yl)aniline. Retrieved from [Link]

- Njogu, E. M., Omondi, B., & Guzei, I. A. (2017). Coordination polymers and discrete complexes of Ag(I)-N-(pyridylmethylene)anilines: Synthesis, crystal structures and photophysical properties.

- Wang, Y., Png, R. Q., Choo, P. I., & Lee, P. S. (2016). Characterization of Aniline Tetramer by MALDI TOF Mass Spectrometry upon Oxidative and Reductive Cycling. Polymers, 8(11), 406.

- Darwish, A. M., El-Sayed, R., & El-Ghamry, H. A. (2016). In Situ Spectroelectrochemical Investigations of the Redox-Active Tris[4-(pyridin-4-yl)phenyl]amine Ligand and a Zn(2+) Coordination Framework. Inorganic Chemistry, 55(15), 7270–7280.

- Tratnyek, P. G., & Macalady, D. L. (2000). Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values. Environmental Toxicology and Chemistry, 19(3), 554-563.

-

PubChemLite. (n.d.). 4-(pyrimidin-2-yl)aniline (C10H9N3). Retrieved from [Link]

-

HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

- Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.

- Ishida, H., Tobita, S., & Hasegawa, T. (2003). Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere and a back-thinned CCD. The Journal of Physical Chemistry A, 107(43), 9093–9102.

- Farina, V., & Krishnan, B. (1991). Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migration chemistry. Journal of the American Chemical Society, 113(25), 9585–9595.

- Hussain, Z., Bano, S., & Khan, I. U. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)

- Thangavel, S., & El-Zaria, M. E. (2022). Computational Evaluation on Molecular Structure, Charge, NMR, Electronic (HOMO-LUMO) Properties, and Spectroscopic Profiling of Pioglitazone. Trends in Sciences, 19(24), 2872.

- Wang, X., et al. (2014). (a) UV-vis absorption spectra changes during the acid-base titration of... [Figure].

- Ghedini, M., Aiello, I., & Golemme, A. (2000). Introduction of a 4-Hexyl-2-thienyl Substituent on Pyridine Rings as a Route for Brightly Luminescent 1,3-Di-(2-pyridyl)benzene Platinum(II) Complexes. Molecules, 25(22), 5431.

- Velthoen, M. E. Z., Naba, S., & Weckhuysen, B. M. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Catalysis Science & Technology, 8(17), 4349–4359.

- Ramasamy, P., & Manoharan, S. (2022). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE.

-

Dylong, A., et al. (2021). Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[5][6][7]thiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies. Materials, 14(8), 1952.

- Al-Masoudi, N. A., & Al-Salihi, N. I. (2023). Photophysical properties of (E)-4-((1-phenylethylidene)amino)-N-(pyrimidin-2-yl) benzenesulfonamide; synthesis, characterization, wavefunction and docking studies. Journal of the Indian Chemical Society, 100(2), 100903.

-

TCU Digital Repository. (n.d.). Synthesis and characterization of RPy2N2 pyridinophane ligands and transition metal complexes as therapeutics and catalysts. Retrieved from [Link]

- Tam, A. Y.-Y., et al. (2008). Luminescent alkynylplatinum(II) complexes of 2,6-bis(N-alkylbenzimidazol-2'-yl)pyridine-type ligands with ready tunability of the nature of the emissive states by solvent and electronic property modulation. Chemistry–A European Journal, 14(15), 4562-4576.

- El-Nahass, M. M., et al. (2018). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Materials Science and Chemical Engineering, 6(7), 1-17.

- Al-Ayed, A. S. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-phenyl)azo)thiophene Dyes. Journal of Chemistry, 2021, 1-7.

- Velthoen, M. E. Z., Naba, S., & Weckhuysen, B. M. (2018). Probing Acid Sites in Solid Catalysts with Pyridine UV-Vis Spectroscopy.

- Gangwar, D., Malik, R., & Kaur, J. (2022). Electrochemical Behaviour of 4-Aminoantipyrine at a Platinum Electrode: Kinetic Study. Research Journal of Pharmacy and Technology, 15(2), 551-554.

-

CORE. (2013). Luminescent materials incorporating pyrazine or quinoxaline moieties. Retrieved from [Link]

- Franzen, S., & Bailey, J. A. (2015). Mechanistic studies of pyridinium electrochemistry: alternative chemical pathways in the presence of CO2. Physical Chemistry Chemical Physics, 17(33), 21376-21384.

- Tadesse, S., & Tarekegn, G. (2021). Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. American Journal of Physical Chemistry, 10(3), 39.

- de Lill, D. T., & de Bettencourt-Dias, A. (2017).

- Bryant, D. E., & De Visscher, A. (2014). Computational Redox Potential Predictions: Applications to Inorganic and Organic Aqueous Complexes, and Complexes Adsorbed to Mineral. 911 Metallurgist.

- Syah, Y. M., & Hakim, A. (2019). UV-VIS STUDY ON POLYANILINE DEGRADATION AT DIFFERENT pHs AND THE POTENTIAL APPLICATION FOR ACID-BASE INDICATOR. Rasayan Journal of Chemistry, 12(2), 629-635.

- de Meijere, A., & von Zezschwitz, P. (2003). Catalytic Synthesis and Cyclometalation of (4-Ferrocenylphenyl)pyridines. Organometallics, 22(19), 3849–3858.

- Galsworthy, J. R., et al. (1997). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 36(21), 4842-4847.

- Ali, M. A., et al. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations.

- Mohammed, H. J. (2019). 1-Nitroso Naphthol and the Use of it for Enhancement of Cobalt Oxide Nano Particles.

-

Dylong, A., et al. (2021). Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-[5][6][7]thiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies. MDPI.

-

Angene. (n.d.). 4-(2-pyridyl)aniline(CAS# 18471-73-3). Retrieved from [Link]

Sources

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. matilda.science [matilda.science]

- 3. 4-(Pyridin-2-yl)aniline | C11H10N2 | CID 459518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-(2-PYRIDYL)ANILINE CAS#: 18471-73-3 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-(2-Pyridinylazo)benzenamine | C11H10N4 | CID 135748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pages.jh.edu [pages.jh.edu]

A Technical Guide to 4-(2-pyridinyl)Benzenamine: A Comparative Analysis of the Free Base and Dihydrochloride Salt for Pharmaceutical Development

Abstract

The selection of the optimal solid-state form of an active pharmaceutical ingredient (API) is a cornerstone of modern drug development, profoundly influencing bioavailability, stability, and manufacturability. This technical guide provides an in-depth comparative analysis of 4-(2-pyridinyl)benzenamine in its free base form versus its dihydrochloride salt. This document is tailored for researchers, scientists, and drug development professionals, offering a detailed exploration of the fundamental physicochemical differences, the strategic rationale for salt formation, and the rigorous experimental methodologies essential for comprehensive characterization. By grounding technical protocols in scientific causality, this guide serves as a practical resource for making informed, data-driven decisions in API form selection.

The Strategic Imperative of Salt Formation in Drug Development

4-(2-pyridinyl)benzenamine is a heterocyclic aromatic amine with a molecular structure featuring two basic centers: a weakly basic aniline nitrogen and a more basic pyridinyl nitrogen. In its un-ionized, or "free base," form, the molecule's utility can be limited by suboptimal physicochemical properties, most notably poor aqueous solubility.[1][2] For orally administered drugs, low solubility often translates to poor dissolution in the gastrointestinal tract, leading to low and variable bioavailability.

Salt formation is a widely employed and highly effective strategy to mitigate these liabilities.[3][4] By reacting a weakly basic API with an acid, an ionic salt is formed. This transformation can dramatically alter the compound's properties. The introduction of ionic character typically disrupts the crystal lattice energy and facilitates more favorable interactions with water, thereby enhancing solubility and dissolution rate.[5][6] The choice to form a dihydrochloride salt of 4-(2-pyridinyl)benzenamine suggests a strategy to protonate both basic nitrogen atoms, maximizing the potential for aqueous solubility enhancement. However, this choice is not without trade-offs, which necessitates a thorough and comparative characterization.[4]

Figure 1: The reversible relationship between the free base and its dihydrochloride salt.

Comparative Physicochemical Profile: Free Base vs. Dihydrochloride Salt

The conversion from a free base to a dihydrochloride salt induces profound changes in the molecule's solid-state properties. A comprehensive understanding of these differences is critical for predicting in vivo performance and designing a robust manufacturing process.

Tabulated Physicochemical Properties

The following table summarizes the key distinctions between the two forms. While specific experimental values for 4-(2-pyridinyl)benzenamine would require laboratory analysis, these represent the well-established principles of salt formation.

| Property | 4-(2-pyridinyl)Benzenamine (Free Base) | 4-(2-pyridinyl)Benzenamine Dihydrochloride | Rationale for Difference & Impact on Development |

| Molecular Weight | 170.21 g/mol [7][8] | 243.13 g/mol | The addition of two hydrochloric acid molecules increases the mass, which is a critical factor for dosage calculations and formulation stoichiometry. |

| Aqueous Solubility | Low | High | The ionic character of the salt allows for strong, favorable interactions with polar water molecules, overcoming the crystal lattice energy more readily than the neutral free base.[5][6] This is often the primary motivation for salt formation, aiming to improve bioavailability.[3] |

| Melting Point | Lower (e.g., 89-92 °C for a related isomer[9]) | Higher | The strong electrostatic interactions within the ionic crystal lattice of the salt require significantly more energy to disrupt compared to the intermolecular forces (e.g., hydrogen bonding) in the free base crystal.[3] A higher melting point often correlates with greater crystal lattice stability. |

| Hygroscopicity | Low to Moderate | Moderate to High | Salts, particularly highly soluble ones like hydrochlorides, have a greater tendency to absorb atmospheric moisture.[10] This is a critical parameter to quantify, as water uptake can lead to physical instability (e.g., deliquescence, phase transitions) and chemical degradation.[11] |

| Chemical Stability | More susceptible to oxidation | Generally more stable | Protonation of the amine lone pairs can protect them from oxidative degradation pathways.[12] However, the salt may be vulnerable to disproportionation back to the free base at higher pH or in the presence of basic excipients.[3][13] |

| Solid-State Form | Crystalline | Crystalline (potential for polymorphism and hydrates) | Both forms are typically crystalline. However, the salt form introduces new possibilities for different crystal packing arrangements (polymorphs) or the inclusion of water molecules (hydrates), which must be thoroughly investigated as they have distinct properties.[13][14] |

A Self-Validating Experimental Workflow for Solid-State Characterization

To de-risk development, a multi-technique approach to characterization is essential. This workflow is designed not just to identify the solid form but to understand its behavior under relevant stress conditions, providing a holistic view of its potential performance.

Figure 2: An integrated workflow for the comprehensive characterization of API solid forms.

Protocol: X-Ray Powder Diffraction (XRPD)

-

Expertise & Causality: XRPD is the definitive technique for identifying the long-range molecular order that defines a crystal structure.[15] Each crystalline form produces a unique diffraction pattern, analogous to a fingerprint, making it the primary tool for distinguishing between the free base, its salt, and any potential polymorphs.[14][16] An amorphous form will lack sharp peaks, instead showing a broad "halo."

-

Methodology:

-

Sample Preparation: A small quantity (5-10 mg) of the sample is lightly packed into a sample holder to ensure a flat, even surface.

-

Data Acquisition: The sample is irradiated with monochromatic X-rays (typically Cu Kα) in a diffractometer. The detector scans a range of angles (e.g., 2° to 40° 2θ) to measure the angles at which constructive interference (diffraction) occurs.

-

Analysis: The resulting pattern of peak positions (in °2θ) and their relative intensities is compared against reference patterns of known forms. The free base and dihydrochloride salt will exhibit fundamentally different patterns.[13]

-

Protocol: Thermal Analysis (DSC and TGA)

-

Expertise & Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the thermal stability and phase behavior of a material.[17][18] DSC measures heat flow into or out of a sample as it is heated, revealing transitions like melting or crystallization. TGA measures mass changes with temperature, directly quantifying the loss of volatiles like water or solvents, or decomposition.[19][20]

-

Methodology (DSC):

-

Sample Preparation: 2-5 mg of the sample is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Data Acquisition: Both pans are heated at a constant rate (e.g., 10 °C/min) under an inert nitrogen purge.

-

Analysis: A sharp endotherm in the DSC trace typically indicates the melting point. The dihydrochloride salt is expected to have a significantly higher melting point than the free base.

-

-

Methodology (TGA):

-

Sample Preparation: 5-10 mg of the sample is placed in an open TGA pan.

-

Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Analysis: A step-wise mass loss in the TGA trace at temperatures below ~150°C often indicates the loss of water (for a hydrate) or residual solvent.[19] For the dihydrochloride salt, mass loss at higher temperatures could correspond to decomposition, potentially involving the loss of HCl.

-

Protocol: Dynamic Vapor Sorption (DVS)

-

Expertise & Causality: DVS is a gravimetric technique that precisely measures the extent and rate of water vapor uptake (sorption) and loss (desorption) by a solid.[21][22] This is the most direct and quantitative way to assess hygroscopicity, a critical stability attribute.[23] The results dictate necessary controls for handling, processing, and packaging.

-

Methodology:

-

Sample Preparation: A small amount of sample (10-20 mg) is placed on the DVS microbalance.

-

Data Acquisition: The sample is subjected to a programmed profile of increasing and then decreasing relative humidity (RH) at a constant temperature (e.g., 25 °C). The instrument continuously records the mass change.

-

Analysis: The resulting plot of mass change vs. RH (a sorption-desorption isotherm) classifies the material's hygroscopicity. A significant mass increase (>2% at 75% RH) is a common indicator of a hygroscopic material, a behavior more likely for the highly soluble dihydrochloride salt.[11]

-

Protocol: pH-Solubility Profiling

-

Expertise & Causality: This experiment is fundamental to understanding how a drug will dissolve in the variable pH environments of the gastrointestinal tract.[2] For a weak base like 4-(2-pyridinyl)benzenamine, solubility is expected to be low at neutral/high pH and increase at low pH as the molecule becomes protonated.[1][5] The salt form should exhibit high solubility at low pH, but this experiment will also identify the pH at which it may convert back (disproportionate) to the less soluble free base.[24]

-

Methodology:

-

Preparation: A series of aqueous buffers are prepared across a physiologically relevant pH range (e.g., pH 1.2 to 8.0).

-

Equilibration: An excess of the solid (either free base or salt) is added to vials containing each buffer. The resulting slurries are agitated at a controlled temperature (e.g., 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Quantification: The slurries are filtered to remove undissolved solid, and the concentration of the dissolved API in the filtrate is measured by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Analysis: A plot of solubility versus pH will quantitatively demonstrate the solubility advantage of the salt and define the pH range over which that advantage is maintained.

-

Conclusion: A Data-Driven Path to Form Selection

The decision between utilizing 4-(2-pyridinyl)benzenamine as a free base or its dihydrochloride salt is a critical juncture in the drug development pathway. The dihydrochloride salt is strategically designed to overcome the solubility limitations inherent to the free base, a crucial step toward achieving adequate oral bioavailability. However, this advantage must be scientifically validated and weighed against potential liabilities such as increased hygroscopicity and the risk of salt disproportionation.

The integrated experimental workflow detailed in this guide provides the necessary framework for a robust, evidence-based comparison. By rigorously applying techniques like XRPD, thermal analysis, DVS, and pH-solubility profiling, development teams can build a comprehensive physicochemical profile of each form. This self-validating system of protocols ensures that the selected candidate possesses a balance of solubility, stability, and manufacturability, ultimately de-risking the development program and paving a clear path toward a successful and reliable pharmaceutical product.

References

-

Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI. Retrieved from [Link]

-

Schematic representation of the pH-solubility profile of a basic drug. (Adapted from Ref.[20]). (n.d.). ResearchGate. Retrieved from [Link]

-

Enhancing pharmaceutical development with dynamic vapor sorption (DVS) technology. (2024, October 28). Surface Measurement Systems. Retrieved from [Link]

-

Salt Selection in Drug Development. (2021, May 21). Pharmaceutical Technology. Retrieved from [Link]

-

The Benefits of Using Dynamic Vapor Sorption (DVS) in Pharmaceutical Production Development. (2024, December 3). Particle Characterisation Laboratories. Retrieved from [Link]

-

X-ray Powder Diffraction in Solid Form Screening and Selection. (2011, September 1). American Pharmaceutical Review. Retrieved from [Link]

-

X-ray Powder Diffraction in Drug Polymorph Analysis. (2025, April 14). Creative Biostructure. Retrieved from [Link]

-

Unlocking Breakthroughs: 8 Ways DVS is Essential to Pharmaceutical Research. (2024, March 5). Surface Measurement Systems. Retrieved from [Link]

-

salt selection in pharmaceutical product development. (n.d.). Slideshare. Retrieved from [Link]

-

Dynamic Vapor Sorption (DVS) and its relevance in API characterization. (n.d.). Ardena. Retrieved from [Link]

-

4-(2-Pyridinylazo)benzenamine | C11H10N4 | CID 135748. (n.d.). PubChem. Retrieved from [Link]

-

The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. (2011, September 1). American Pharmaceutical Review. Retrieved from [Link]

-

Recent Advances in the Application of Characterization Techniques for Studying Physical Stability of Amorphous Pharmaceutical Solids. (2021, November 23). MDPI. Retrieved from [Link]

-

Strategy for the Prediction and Selection of Drug Substance Salt Forms. (2025, March 12). Pharmaceutical Technology. Retrieved from [Link]

-

Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. (2000, July 19). ACS Publications. Retrieved from [Link]

-

Application of In-Process X-ray Powder Diffraction for the Identification of Polymorphic Forms during Batch Crystallization Reactions. (2004, August 12). ACS Publications. Retrieved from [Link]

-

Preparation and Characterisation of Pharmaceutical Solids – A Review. (2017, March 28). ResearchGate. Retrieved from [Link]

-

Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. (2025, May 27). Metrics Contract Services. Retrieved from [Link]

-

Characterization of the solid-state: spectroscopic techniques. (2001, May 16). PubMed. Retrieved from [Link]

-

Characterization of Pharmaceutical Materials with Modulated DSC™. (n.d.). TA Instruments. Retrieved from [Link]

-

Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (2024, June 20). AZoM.com. Retrieved from [Link]

-

Thermal Analysis of Pharmaceuticals. (n.d.). ResearchGate. Retrieved from [Link]

-

PH and Solvent Effect on Drug Solubility. (n.d.). SlideShare. Retrieved from [Link]

-

Drug Substance Solid State Characterization. (n.d.). Agno Pharmaceuticals. Retrieved from [Link]

-

Chapter 6: Characterization of Pharmaceutical Solids Combining NMR, X-ray diffraction and Computer Modelling. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23). Ortsbo. Retrieved from [Link]

-

Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. (n.d.). SciELO. Retrieved from [Link]

-

Difference between amino acid free base and its hydrochloride salt?. (2018, August 14). ResearchGate. Retrieved from [Link]

-

pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. (n.d.). CR Com. Retrieved from [Link]

-

4-(Pyridin-2-yl)aniline | C11H10N2 | CID 459518. (n.d.). PubChem. Retrieved from [Link]

-

Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. (2025, August 23). MDPI. Retrieved from [Link]

-

4-(Pyridin-2-ylmethoxy)aniline dihydrochloride | C12H14Cl2N2O. (n.d.). PubChem. Retrieved from [Link]

-

Exp. 11 The influence of pH on solubility in water Theory:. (n.d.). uotechnology.edu.iq. Retrieved from [Link]

-

Amines. (n.d.). Purdue University. Retrieved from [Link]

-

Why are organic amines often more stable as the HCl salt than in the free base form?. (2015, August 24). Reddit. Retrieved from [Link]

-

Benzenamine, 4,4'-methylenebis[N-(2-pyridinylmethylene)- | C25H20N4 | CID 2803136. (n.d.). PubChem. Retrieved from [Link]

-

2-(Pyridin-4-yl)aniline | C11H10N2 | CID 13546446. (n.d.). PubChem. Retrieved from [Link]

-

4-(pyridin-2-ylmethyl)aniline Dihydrochloride | C12H14Cl2N2 | CID 6463743. (n.d.). PubChem. Retrieved from [Link]

-

Benzenamine, 4-(4-pyridinyl)-(CAS# 13296-04-3 ). (n.d.). angenechemical.com. Retrieved from [Link]

-

4-(4-Pyridinyl)benzenamine. (n.d.). ChemBK. Retrieved from [Link]

-

CAS No : 879088-41-2 | Product Name : 4-Chloro-3-(pyridin-2-yl)aniline. (n.d.). Pharmaffiliates. Retrieved from [Link]chloro-3-pyridin-2-yl-aniline)

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmtech.com [pharmtech.com]

- 5. researchgate.net [researchgate.net]

- 6. Amines, [chemed.chem.purdue.edu]

- 7. angenesci.com [angenesci.com]

- 8. chembk.com [chembk.com]

- 9. 4-(2-PYRIDYL)ANILINE CAS#: 18471-73-3 [m.chemicalbook.com]

- 10. salt selection in pharmaceutical product development | PPTX [slideshare.net]

- 11. ardena.com [ardena.com]

- 12. reddit.com [reddit.com]

- 13. particle.dk [particle.dk]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. rigaku.com [rigaku.com]

- 16. creative-biostructure.com [creative-biostructure.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. azom.com [azom.com]

- 20. resolvemass.ca [resolvemass.ca]

- 21. news-medical.net [news-medical.net]

- 22. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 24. crcom.se [crcom.se]

Methodological & Application

Methods for derivatizing 4-(2-pyridinyl)Benzenamine Dihydrochloride

Application Note: Derivatization Strategies for 4-(2-pyridinyl)Benzenamine Dihydrochloride

Abstract & Scope

This technical guide details the derivatization of 4-(2-pyridinyl)Benzenamine Dihydrochloride (CAS: N/A for specific salt, Free base: 102927-46-2), a critical bi-aryl scaffold in the synthesis of kinase inhibitors (e.g., Imatinib analogs) and coordination ligands.

The presence of the 2-pyridinyl substituent introduces unique electronic and steric challenges compared to standard anilines. The pyridine ring acts as a weak electron-withdrawing group (EWG) via the para-position, slightly deactivating the aniline nitrogen. Furthermore, the dihydrochloride salt form requires specific neutralization strategies to ensure stoichiometric accuracy and solubility in organic media.

This guide covers three core derivatization modules:

-

Amide Coupling (Acylation) via HATU activation.

-

Reductive Amination for secondary amine synthesis.

-

Buchwald-Hartwig Cross-Coupling for N-arylation.

Pre-Analytical Considerations: The "Salt Trap"

Critical Insight: The starting material is a dihydrochloride (2HCl) salt. It contains two acidic protons: one on the anilinium nitrogen and one on the pyridinium nitrogen.

-

Anilinium pKa: ~4.6 (Most acidic, deprotonates first).

-

Pyridinium pKa: ~5.2 (Less acidic, deprotonates second).

Failure to account for the extra molecular weight of the HCl counter-ions and the acidity will lead to stoichiometric errors and reaction stalling.

Protocol: Free-Basing (Recommended for Palladium Chemistry)

For transition metal catalysis (Method 3), it is strictly recommended to convert the salt to the free base to prevent chloride ions from interfering with the catalyst and to ensure solubility in non-polar solvents like Toluene or Dioxane.

-

Dissolution: Suspend 1.0 g of the dihydrochloride salt in 20 mL of CH₂Cl₂ (DCM).

-

Neutralization: Add 20 mL of 1N NaOH (aq). Shake vigorously in a separatory funnel for 5 minutes. The solid should dissolve as it converts to the organic-soluble free base.

-

Extraction: Collect the organic (lower) layer. Extract the aqueous layer once more with 10 mL DCM.

-

Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Storage: Store the resulting pale yellow/brown solid under Nitrogen.

Decision Logic for Salt Handling

Caption: Decision tree for handling the dihydrochloride salt based on downstream chemistry.

Method A: Amide Coupling (HATU Protocol)

Application: Synthesis of drug-like amides.[1] Rationale: The aniline is moderately deactivated. Standard EDC/HOBt couplings may be sluggish. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred for its high efficiency with electron-deficient amines [1].

Reagents:

-

Carboxylic Acid (1.0 eq)

-

4-(2-pyridinyl)Benzenamine 2HCl (1.0 eq)

-

HATU (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (4.0 eq ) — Critical: 2 eq to neutralize HCl, 1 eq to activate carboxylate, 1 eq buffer.

-

Solvent: DMF (Anhydrous)

Step-by-Step Protocol:

-

Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 mmol) in DMF (3 mL). Add HATU (1.2 mmol) and DIPEA (2.0 mmol). Stir at Room Temperature (RT) for 15 minutes. Color change to yellow/orange is normal.

-

Amine Addition: Add the 4-(2-pyridinyl)Benzenamine 2HCl (1.0 mmol) directly to the vessel.

-

Base Chase: Immediately add the remaining DIPEA (2.0 mmol).

-

Why? The salt will not dissolve until the second portion of base is added.

-

-

Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target mass = Acid MW + 254.3 - 18).

-

Workup: Dilute with EtOAc (30 mL). Wash with sat. NaHCO₃ (2 x 20 mL), water (1 x 20 mL), and brine. Dry over Na₂SO₄.[2]

-

Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).

Method B: Reductive Amination

Application: Synthesis of secondary amines (N-alkylation). Rationale: Direct alkylation with alkyl halides often leads to over-alkylation (tertiary amines). Reductive amination is controlled.[2] However, the aniline is less nucleophilic, so imine formation requires acid catalysis [2].

Reagents:

-

Aldehyde/Ketone (1.1 eq)

-

4-(2-pyridinyl)Benzenamine (Free Base preferred) (1.0 eq)

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Additive: Acetic Acid (AcOH) (2.0 eq)

-

Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step Protocol:

-

Imine Formation: Dissolve the Free Base aniline (1.0 mmol) and Aldehyde (1.1 mmol) in DCE (5 mL). Add AcOH (2.0 mmol). Stir for 1 hour at RT.

-

Checkpoint: If the aldehyde is steric, verify imine formation by NMR or LC-MS before reducing.

-

-

Reduction: Add STAB (1.5 mmol) in one portion.

-

Note: Gas evolution (H₂) may occur.

-

-

Reaction: Stir at RT overnight (12–16 h).

-

Quench: Slowly add sat. NaHCO₃ (10 mL) to quench excess borohydride. Stir for 20 mins.

-

Extraction: Extract with DCM (3 x 10 mL).

-

Purification: The pyridine ring makes the product basic. Use an amine-functionalized silica column or add 1% Triethylamine to the eluent to prevent streaking.

Method C: Buchwald-Hartwig Cross-Coupling

Application: N-Arylation (Bi-aryl amine synthesis). Rationale: The 2-pyridinyl group contains a nitrogen atom capable of chelating Palladium, potentially poisoning the catalyst. Ligand selection is paramount. Monodentate, bulky phosphines like XPhos or BrettPhos are recommended to prevent the pyridine from displacing the ligand [3].

Reagents:

-

Aryl Bromide/Chloride (1.0 eq)

-

4-(2-pyridinyl)Benzenamine (Free Base) (1.2 eq)

-

Catalyst: Pd₂(dba)₃ (0.02 eq) or Pd(OAc)₂

-

Ligand: XPhos (0.04 eq)

-

Base: Cs₂CO₃ (2.0 eq) or NaOtBu (1.4 eq)

-

Solvent: Toluene or Dioxane (Degassed)

Step-by-Step Protocol:

-

Prep: Charge a reaction vial with Aryl Bromide (1.0 mmol), Aniline Free Base (1.2 mmol), and Base (Cs₂CO₃, 2.0 mmol).

-

Catalyst Pre-mix: In a separate vial, mix Pd₂(dba)₃ (18 mg) and XPhos (19 mg) in Toluene (1 mL) under Argon for 5 mins to form the active catalytic species (L-Pd-0).

-

Combine: Transfer the catalyst solution to the reaction vial. Add remaining Toluene (4 mL).

-

Deoxygenate: Sparge with Argon for 5 minutes. Seal the vial.

-

Heat: Heat to 100°C for 12 hours.

-

Workup: Filter through a pad of Celite (eluting with EtOAc) to remove insoluble salts and Palladium black. Concentrate and purify.

Data Summary & QC

Diagnostic NMR Signals (DMSO-d6)

When validating the product, look for these characteristic shifts to confirm the integrity of the 2-pyridinyl-aniline core:

| Proton Environment | Multiplicity | Approx.[3] Shift (ppm) | Diagnostic Note |

| Pyridine H-6 | Doublet (d) | 8.60 – 8.70 | Most deshielded; confirms Py ring presence. |

| Pyridine H-3 | Doublet (d) | 7.80 – 7.90 | often overlaps with Phenyl protons. |

| Phenyl (meta to N) | Doublet (d) | 7.90 – 8.00 | Shifts downfield upon acylation (amide formation). |

| Amide -NH- | Singlet (s) | 10.0 – 10.5 | Disappears upon D₂O shake. |

Solubility Profile

| Solvent | Salt Form (2HCl) | Free Base |

| Water | High | Low |

| DCM | Insoluble | High |

| DMSO | High | High |

| Ether | Insoluble | Moderate |

Visualizing the Reaction Pathways

Caption: Primary synthetic pathways for the derivatization of the 4-(2-pyridinyl)aniline scaffold.

References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][4] Tetrahedron, 61(46), 10827-10852.

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

-

BenchChem. (2025).[5] Application Notes: Buchwald-Hartwig Amination for C-N Bond Formation in Anilines.[5]

Sources

4-(2-pyridinyl)Benzenamine Dihydrochloride as a pharmaceutical intermediate for kinase inhibitors

Executive Summary

4-(2-pyridinyl)Benzenamine Dihydrochloride (also known as 4-(pyridin-2-yl)aniline dihydrochloride) is a high-value pharmacophore precursor used extensively in the synthesis of Type I and Type II ATP-competitive kinase inhibitors . Its biaryl structure—comprising a rigid phenyl-pyridine axis—serves as a critical scaffolding element that orients the inhibitor within the kinase hinge region or the solvent-exposed front.

Unlike flexible benzyl-linked analogs, this directly coupled biaryl system offers restricted conformational entropy, often leading to higher affinity binding. It is particularly relevant in the development of inhibitors targeting Syk (Spleen Tyrosine Kinase) , CDKs (Cyclin-Dependent Kinases) , and ROCK (Rho-associated Protein Kinase) .

This guide details the handling, free-basing, and synthetic incorporation of this intermediate into pharmaceutical scaffolds, emphasizing its role in Palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions.

Chemical Profile & Stability[1][2]

| Property | Specification |

| Chemical Name | 4-(2-Pyridinyl)benzenamine Dihydrochloride |

| Synonyms | 4-(Pyridin-2-yl)aniline 2HCl; 2-(4-Aminophenyl)pyridine dihydrochloride |

| CAS (Free Base) | 6624-67-5 |

| CAS (2HCl Salt) | 144805-47-8 (verify specific batch CoA) |

| Molecular Weight | 243.13 g/mol (Salt); 170.21 g/mol (Free Base) |

| Appearance | Off-white to yellow hygroscopic solid |

| Solubility | Soluble in water, DMSO, Methanol; Insoluble in non-polar organics (DCM, Hexane) |

| pKa | ~5.5 (Pyridine N), ~4.0 (Aniline N) |

Expert Insight: Why the Dihydrochloride?

The free base 4-(pyridin-2-yl)aniline is prone to oxidation (browning) and can chelate trace metals, complicating storage. The dihydrochloride salt protonates both the aniline and pyridine nitrogens, rendering the solid highly stable, resistant to oxidation, and non-volatile. However, it must be neutralized (free-based) prior to use in metal-catalyzed reactions to prevent catalyst poisoning.

Structural Role in Kinase Inhibition[1][9][10][11]

The 4-(2-pyridinyl)aniline moiety functions through two primary mechanisms in the ATP binding pocket:

-

Hinge Binding: The pyridine nitrogen can serve as a hydrogen bond acceptor for the kinase hinge region (e.g., interacting with the backbone NH of the "gatekeeper" residue).

-

Solvent Front Extension: When coupled to a core scaffold (e.g., pyrimidine or quinazoline), the biaryl system projects into the solvent front, improving solubility and pharmacokinetic (PK) properties.

Diagram 1: Pharmacophore Binding Mode

Schematic representation of how the biaryl amine motif orients within a generic kinase ATP pocket.

Caption: Interaction map showing the pyridine nitrogen acting as a key H-bond acceptor in the kinase hinge region.[1]

Experimental Protocols

Protocol A: Preparation of Free Base (Essential Precursor)

The HCl salt is unsuitable for Buchwald-Hartwig couplings as the protonated amine cannot coordinate with Pd or act as a nucleophile.

Reagents:

-

4-(2-pyridinyl)Benzenamine 2HCl (1.0 eq)

-

Saturated NaHCO₃ or 1M NaOH

-

Ethyl Acetate (EtOAc)

-

Brine[2]

Procedure:

-

Dissolve the dihydrochloride salt in a minimal amount of water (approx. 10 mL per gram).

-

Slowly add saturated NaHCO₃ solution with stirring until pH reaches ~9-10. Note: Effervescence will occur.

-

Extract the aqueous mixture with EtOAc (3 x volume).

-

Wash combined organics with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate in vacuo to yield the yellow/orange crystalline free base.

-

QC Check: 1H NMR (DMSO-d6) should show the disappearance of broad HCl exchangeable protons and a shift in the aromatic peaks.

Protocol B: Buchwald-Hartwig Cross-Coupling

Standard method for attaching the aniline to a heteroaromatic halide (e.g., chloropyrimidine) to form the kinase inhibitor core.

Mechanism: Pd-catalyzed C-N bond formation. Challenge: The 2-pyridyl nitrogen can chelate Palladium, potentially poisoning the catalyst. Solution: Use bidentate ligands (e.g., Xantphos, BINAP) that outcompete the pyridine.

Reagents:

-

Aryl Halide (e.g., 2,4-dichloropyrimidine) (1.0 eq)

-

Free Base 4-(2-pyridinyl)Benzenamine (1.1 eq)

-

Catalyst: Pd₂(dba)₃ (2-5 mol%)

-

Ligand: Xantphos (5-10 mol%)

-

Base: Cs₂CO₃ (2.0 eq) or NaOtBu (1.5 eq)

-

Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step:

-

Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

-

Loading: Add Pd₂(dba)₃, Xantphos, Aryl Halide, Free Base Aniline, and Base to the vial.

-

Solvation: Add degassed 1,4-Dioxane via syringe.

-

Reaction: Seal and heat to 100°C for 4–12 hours. Monitor by LC-MS (Target mass = M_halide + 170 - HCl).

-

Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water.

-

Purification: Flash chromatography (DCM/MeOH gradient). The pyridine moiety makes the product polar; expect elution at 2-5% MeOH.

Protocol C: Nucleophilic Aromatic Substitution (SₙAr)

Alternative method if the electrophile is electron-deficient (e.g., 4-chloroquinazoline).

Conditions:

-

Solvent: Isopropanol or n-Butanol.

-

Temperature: Reflux (80–110°C).

-

Catalyst: Catalytic HCl (often supplied by the starting material itself if using the 2HCl salt directly, though free base + DIPEA is cleaner).

Procedure:

-

Dissolve 4-chloroquinazoline derivative (1.0 eq) and 4-(2-pyridinyl)Benzenamine 2HCl (1.1 eq) in Isopropanol.

-

Add DIPEA (3.5 eq) to neutralize the salt and drive the reaction.

-

Reflux for 3 hours. Product often precipitates upon cooling.

Synthetic Workflow Diagram

Diagram 2: Synthesis of a CDK9-Targeting Scaffold

Visualizing the transformation from raw intermediate to bioactive kinase inhibitor.

Caption: Workflow for converting the stable 2HCl salt into a bioactive pyrimidine-based kinase inhibitor.

Analytical Data & Quality Control

When verifying the integrity of 4-(2-pyridinyl)Benzenamine derivatives, look for these characteristic signals:

| Technique | Characteristic Signal | Interpretation |

| 1H NMR | δ 8.6 ppm (d, 1H) | Pyridine α-proton (adjacent to Nitrogen). Distinctive downfield shift. |

| 1H NMR | δ 5.5 ppm (s, 2H) | Aniline -NH₂ protons (Free Base only). Disappears/broadens in 2HCl salt. |

| LC-MS | M+H = 171.1 | Parent ion of the free base. |

| HPLC | Tailing Peak | The basic pyridine nitrogen can cause peak tailing on standard C18 columns. Add 0.1% Formic Acid or Ammonia to the mobile phase to sharpen. |

Safety & Handling

-

Hygroscopicity: The 2HCl salt is hygroscopic. Store in a desiccator at room temperature.

-

Toxicity: Like many anilines, this compound should be treated as a potential sensitizer and irritant. Wear nitrile gloves and work in a fume hood.

-

Incompatibility: Avoid strong oxidizing agents.

References

-

Syk Kinase Inhibitors: Google Patents. "Inhibitors of Syk Protein Kinases."[2][3] Patent WO/2011/Various. (Describes pyrimidine-5-carboxamide compounds using aniline intermediates).

-

CDK9 Inhibitor Synthesis: Arabian Journal of Chemistry. "Design, synthesis, and biological evaluation of (E)-N'-substitute-4-((4-pyridylpyrimidin-2-yl)amino)benzohydrazide derivatives as novel potential CDK9 inhibitors." (2022).[1][4] (Validates the 4-pyridyl/2-pyridyl aniline moiety as a hinge binder).

-

General Kinase Synthesis: BenchChem Application Notes. "Synthesis of Kinase Inhibitors Utilizing Pyridyl-Aniline Building Blocks." (General protocols for Buchwald-Hartwig amination in kinase drug discovery).

-

Chemical Properties: PubChem. "4-(Pyridin-2-yl)aniline | C11H10N2."[5] CID 459518. (Physical properties and toxicity data).

-

Palladium Catalysis: Journal of the American Chemical Society. "Catalysts for the Coupling of Amines with Aryl Halides." (Foundational reference for Xantphos/Pd systems used in Protocol B).

Sources

- 1. Design, synthesis, and biological evaluation of (<i>E</i>)-<i>N</i>′-substitute-4-((4-pyridylpyrimidin-2-yl)amino)benzohydrazide derivatives as novel potential CDK9 inhibitors - Arabian Journal of Chemistry [arabjchem.org]

- 2. EA019973B1 - INHIBITORS OF Syk PROTEIN KINASES - Google Patents [patents.google.com]

- 3. EP2699572A1 - Heterocyclic compounds as kinase inhibitors - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. 4-(Pyridin-2-yl)aniline | C11H10N2 | CID 459518 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Synthesis of Schiff Bases from 4-(2-pyridinyl)Benzenamine Dihydrochloride

Introduction & Scope

The synthesis of Schiff bases (imines) derived from 4-(2-pyridinyl)benzenamine (also known as 4-(pyridin-2-yl)aniline) represents a critical workflow in medicinal chemistry and coordination complex development. This scaffold combines a pyridine nitrogen and an azomethine nitrogen, creating a bidentate ligand system highly valued for:

-

Pharmacophore Development: Kinase inhibition, antimicrobial, and anticancer activity.

-

Coordination Chemistry: Formation of stable transition metal complexes (e.g., Cu(II), Co(II), Ni(II)).

The Challenge: Commercially available starting material is frequently supplied as the Dihydrochloride salt (•2HCl) to ensure stability. Direct reaction of this salt with aldehydes often results in negligible yields because the protonated amine (

This Application Note provides a validated, self-consistent protocol for the in-situ neutralization and condensation of 4-(2-pyridinyl)benzenamine dihydrochloride, eliminating the need for laborious pre-isolation steps while maximizing yield and purity.

Critical Pre-Synthesis Considerations

The Stoichiometry of Neutralization

The starting material is a dihydrochloride . Both the aniline nitrogen and the pyridine nitrogen are protonated.

-

Aniline pKa: ~4.6 (Protonated form

Free base) -

Pyridine pKa: ~5.2 (Protonated form

Free base)

To enable the reaction, you must remove the proton from the aniline nitrogen. While the pyridine nitrogen does not participate in the nucleophilic attack, it acts as a proton sink. Therefore, 2.0 - 2.2 equivalents of base are required to ensure the aniline is fully deprotonated and available for reaction.

Solvent & Catalyst Selection[1]

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH). These polar protic solvents stabilize the polar transition state.

-

Base (Neutralizer): Triethylamine (

) or Sodium Acetate ( -

Catalyst: Glacial Acetic Acid (GAA). Although we add a base, a trace amount of acid helps protonate the carbinolamine intermediate, facilitating water elimination (the rate-determining step).

Experimental Protocol: One-Pot In-Situ Synthesis

This method is optimized for efficiency, performing neutralization and condensation in a single vessel.

Materials

-

Amine: 4-(2-pyridinyl)benzenamine dihydrochloride (

, -

Aldehyde: Substituted Benzaldehyde (e.g., 4-nitrobenzaldehyde, salicylaldehyde) (

) -

Solvent: Absolute Ethanol (

) -

Base: Triethylamine (

, -

Catalyst: Glacial Acetic Acid (

)

Step-by-Step Methodology

-

Solubilization & Neutralization:

-

In a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, suspend

of 4-(2-pyridinyl)benzenamine dihydrochloride in -

Add

of Triethylamine dropwise while stirring. -

Observation: The suspension should clear or change consistency as the free amine is released and

forms (which remains soluble or forms a fine precipitate depending on concentration). Stir at Room Temperature (RT) for 15 minutes.

-

-

Addition of Electrophile:

-

Add

of the chosen Aldehyde (dissolved in -

Add 2–3 drops of Glacial Acetic Acid .

-

-

Reflux:

-

Attach a reflux condenser.

-

Heat the mixture to reflux (

) for 4–6 hours . -

Monitoring: Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 7:3). The starting amine spot (low

, streaks) should disappear, replaced by a higher

-

-

Workup & Isolation:

-

Method A (Precipitation): If the product precipitates upon cooling to RT, filter the solid using a Büchner funnel. Wash with cold ethanol (

) and diethyl ether ( -

Method B (Ice Pour): If no precipitate forms, pour the reaction mixture into

of crushed ice/water. Stir vigorously for 20 minutes to induce precipitation. Filter and wash as above.[1]

-

-

Purification:

-

Recrystallize from hot Ethanol or an Ethanol/DMF mixture if the product is highly insoluble.

-

Reaction Mechanism & Workflow Visualization

The following diagram illustrates the critical deprotonation step followed by the condensation mechanism.

Figure 1: Reaction pathway for the synthesis of Schiff bases from amine dihydrochloride salts, highlighting the requisite neutralization step.

Characterization Guide

Successful synthesis is confirmed by the disappearance of amine peaks and the appearance of the imine bond signature.[2]

| Technique | Parameter | Expected Value/Observation | Notes |

| FT-IR | Sharp, strong band. Distinct from C=C aromatic. | ||

| FT-IR | Absent | Disappearance of double spike at | |

| 1H NMR | Azomethine Proton ( | Singlet.[3] Diagnostic peak for Schiff base formation.[2][4][5] | |

| 1H NMR | Pyridine Protons | Doublet of doublets (typical for | |

| Appearance | Physical State | Solid / Crystalline | Often yellow, orange, or brown depending on conjugation. |

Troubleshooting & Optimization

Problem: No Precipitate Forms

-

Cause: Product is too soluble in ethanol or reaction is incomplete.

-

Solution:

-